molecular formula C16H11ClFN3O3S2 B6531217 2-benzenesulfonamido-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide CAS No. 1021213-04-6

2-benzenesulfonamido-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide

Cat. No. B6531217
CAS RN: 1021213-04-6
M. Wt: 411.9 g/mol
InChI Key: SJOGKGFHYKQQRD-UHFFFAOYSA-N
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Description

2-Benzenesulfonamido-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide, also known as BCTC, is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. BCTC has been found to have several interesting properties, including its ability to modulate the activity of various enzymes and proteins. BCTC has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-benzenesulfonamido-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide is not yet fully understood. However, it is thought to act by modulating the activity of various enzymes and proteins. In particular, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. This compound has also been found to modulate the activity of various other enzymes and proteins, including those involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In particular, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. This compound has also been found to modulate the activity of various other enzymes and proteins, including those involved in the regulation of cell proliferation and apoptosis. Additionally, this compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzenesulfonamido-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, this compound has been found to have a variety of interesting properties, including its ability to modulate the activity of various enzymes and proteins. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in aqueous solutions and its potential toxicity.

Future Directions

Some potential future directions for research on 2-benzenesulfonamido-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide include further investigation into its mechanism of action, as well as its potential use in the treatment of various diseases. Additionally, further research into the potential toxicity of this compound, as well as its potential use in drug delivery systems, could be beneficial. Finally, further research into the structure-activity relationships of this compound could be beneficial in order to identify new and more effective compounds.

Synthesis Methods

2-benzenesulfonamido-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide is synthesized using a multi-step process. The first step involves the reaction of 2-benzene sulfonamide with 3-chloro-4-fluorophenyl-1,3-thiazole-4-carboxamide to form a sulfonamide-thiazole adduct. This adduct is then converted to a fluorophenyl-thiazole-4-carboxamide derivative, which is then reacted with a base to produce this compound.

Scientific Research Applications

2-benzenesulfonamido-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide has been studied for its potential use in the treatment of a variety of diseases. In particular, it has been studied for its ability to modulate the activity of various enzymes and proteins, as well as for its potential use in the treatment of cancer, inflammation, and neurological disorders. This compound has also been studied for its ability to target certain types of cancer cells, as well as for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(benzenesulfonamido)-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O3S2/c17-12-8-10(6-7-13(12)18)19-15(22)14-9-25-16(20-14)21-26(23,24)11-4-2-1-3-5-11/h1-9H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOGKGFHYKQQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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